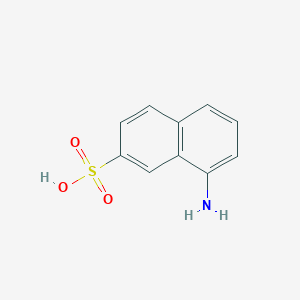

8-Amino-2-naphthalenesulfonic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4983. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

8-aminonaphthalene-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6H,11H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZZCWMQXHXAFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059486 |

Source

|

| Record name | 2-Naphthalenesulfonic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] |

Source

|

| Record name | 1,7-Cleve's acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

119-28-8 |

Source

|

| Record name | 8-Amino-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Cleve's acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Cleve's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-aminonaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLAMINE-7-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21QEG50798 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 8-Amino-2-naphthalenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 8-Amino-2-naphthalenesulfonic acid, also known as 1,7-Cleve's acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, quantitative data and detailed experimental context.

Core Chemical Properties

This compound is an aromatic organic compound derived from naphthalene.[1][2] At room temperature, it typically appears as a white to light tan crystalline powder.[2] First synthesized in the late 19th century, it has historically been a key intermediate in the production of azo dyes and pigments due to its ability to impart high color fastness and water solubility.[1][2] Beyond the dye industry, it has found applications in the synthesis of certain pharmaceuticals and biological stains.[1][2]

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 119-28-8 | [3] |

| Molecular Formula | C₁₀H₉NO₃S | [3] |

| Molecular Weight | 223.25 g/mol | [3] |

| Appearance | White to gray to brown powder/crystal | [2] |

| Melting Point | ≥300 °C (decomposes) | [4] |

| Solubility | Soluble in 220 parts water; very slightly soluble in alcohol and ether. | [3] |

| pKa | pK1: 3.66 (25°C) | [4] |

Synthesis and Purification

The industrial synthesis of this compound is typically achieved through the sulfonation of 2-naphthylamine (B18577) with concentrated sulfuric acid.[2] This electrophilic substitution reaction is followed by the isolation of the desired 8-amino-2-isomer.[2] Another preparative route involves the nitration of 2-naphthalenesulfonic acid, followed by reduction of the nitro group.[5]

Experimental Protocol: Synthesis via Sulfonation of 2-Naphthylamine (General Procedure)

Materials:

-

2-Naphthylamine

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Water

-

Sodium Hydroxide solution (for neutralization)

Procedure:

-

Carefully add 2-naphthylamine to an excess of concentrated sulfuric acid, maintaining a low temperature using an ice bath to control the exothermic reaction.

-

Slowly heat the mixture to the desired reaction temperature and maintain for a specified period to effect sulfonation. The precise temperature and time will influence the isomer distribution.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to precipitate the sulfonated product.

-

Filter the crude product and wash with cold water.

-

The crude product is a mixture of isomers. The separation of the this compound isomer can be achieved by fractional crystallization, often involving the formation of salts with different solubilities.

Logical Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A specific, validated HPLC method for the quantitative analysis of this compound is not detailed in readily available literature. However, methods for the separation of related naphthalenesulfonic acid isomers can be adapted. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water, buffered with an acid such as phosphoric or formic acid, is a common starting point for the analysis of such compounds.

Proposed HPLC Method Parameters

Caption: A table of proposed starting parameters for the HPLC analysis of this compound.

Spectral Data

Detailed and verified spectral data (¹H NMR, ¹³C NMR, FT-IR, and UV-Vis) for this compound are not consistently available in public databases. The data for structurally similar compounds are often used as a reference.

Note on Spectral Data: The lack of definitive public spectral data for this specific isomer highlights a gap in the chemical literature. Researchers are advised to acquire their own analytical data for confirmation of structure and purity.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the public domain regarding the biological activity or the involvement of this compound in specific signaling pathways. Its primary documented use is as a chemical intermediate.[1][2] Further research would be required to explore any potential pharmacological or biological effects.

Safety and Handling

This compound is classified as a skin irritant.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. It should be stored in a dry, well-ventilated area.

This guide provides a summary of the currently available technical information on this compound. The absence of detailed experimental protocols and comprehensive spectral data in recent literature suggests that this compound, while historically important, is not a subject of extensive current academic research. Professionals in drug development should consider this lack of data when evaluating its potential for new applications.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 8-Amino-2-naphthalenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 8-Amino-2-naphthalenesulfonic acid, a vital intermediate in the synthesis of azo dyes and a fluorescent probe in biological research.[1] This document outlines its key properties, details relevant experimental protocols for their determination, and presents a logical workflow for its analysis.

Core Physicochemical Properties

This compound, also known as 1,7-Cleve's Acid, is an aromatic organic compound with a naphthalene (B1677914) backbone substituted with both an amino and a sulfonic acid group.[1][2] These functional groups dictate its chemical behavior and physical properties. At room temperature, it exists as a solid, appearing as a white to off-white or light tan crystalline powder.[1][3]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₁₀H₉NO₃S | [3][4][5] |

| Molecular Weight | 223.25 g/mol | [1][2][5][6] |

| Melting Point | ≥300 °C | [2][6] |

| pKa | 3.66 (at 25°C) | [1] |

| Density | 1.5400 g/cm³ | [3] |

| Appearance | White to gray to brown crystalline powder | [1][3] |

Solubility Profile

The solubility of this compound is significantly influenced by its polar sulfonic acid and amino groups. It is readily soluble in water, a characteristic attributed to the hydrogen bonding capacity of the sulfonic acid group.[3] Its solubility is also pH-dependent; in alkaline solutions, the ionization of the sulfonic acid group enhances solubility.[1] The amino group can be protonated at lower pH levels, which can also affect its interaction with water.[3] Beyond aqueous solutions, it demonstrates solubility in various organic solvents, including ethanol, methanol, DMSO, and acetone.[3][7]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques.

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of this compound in various solvents.

Materials:

-

This compound

-

Test tubes and rack

-

Spatula

-

Graduated cylinder (10 mL)

-

Solvents: Deionized water, 1.0 M NaOH, 1.0 M HCl, ethanol, methanol, DMSO, acetone

-

Vortex mixer (optional)

Procedure:

-

Place a small, pea-sized portion (approximately 25 mg) of this compound into a series of clean, dry test tubes.[8]

-

To each test tube, add 1 mL of a different solvent (water, 1.0 M NaOH, 1.0 M HCl, ethanol, methanol, DMSO, acetone).[9]

-

Vigorously shake each test tube for 10-20 seconds. A vortex mixer can be used for more consistent agitation.[9]

-

Allow the tubes to stand and observe. Note whether the compound is fully soluble (dissolves completely), partially soluble, or insoluble (none of it dissolves).[9]

-

For the test tube containing water, the pH of the resulting solution can be tested with pH paper to observe the acidic nature of the compound.[8]

-

To the test tube containing the NaOH solution where the compound has dissolved, add 0.5 mL of 6.0 M HCl. Observe for the formation of a precipitate, which would indicate the conversion of the water-soluble salt back to the less soluble acid form.[9]

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate method.[10]

Materials:

-

This compound

-

Calibrated pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Standardized 0.1 M HCl solution

-

Deionized water

-

Potassium chloride (KCl) for maintaining ionic strength

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM.[11] To maintain a constant ionic strength, 0.15 M KCl can be added to the solution.[11]

-

Titration Setup: Place the beaker containing the analyte solution on the magnetic stirrer and immerse the pH electrode and the tip of the buret. Begin stirring the solution gently.

-

Initial pH Adjustment: Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[11]

-

Titration: Begin the titration by adding small, precise increments of the 0.1 M NaOH solution from the buret.

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the volume of titrant added. Continue this process until the pH has passed the equivalence point and begins to level off.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[10][12]

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 8-Aminonaphthalene-2-sulfonic acid, 95% | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. This compound = 97 119-28-8 [sigmaaldrich.com]

- 7. This compound | CAS:119-28-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. chem.ws [chem.ws]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solubility Profile of 8-Amino-2-naphthalenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 8-Amino-2-naphthalenesulfonic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Focus: Solubility Characteristics

This compound is an aromatic organic compound with a molecular structure that incorporates both a polar sulfonic acid group and a basic amino group, leading to complex solubility behavior. Understanding its solubility is critical for a wide range of applications, including synthesis, purification, and formulation development.

Quantitative Solubility Data

Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in a range of organic solvents remains largely unpublished. The available information is primarily qualitative. The following table summarizes the known solubility characteristics of this compound in water and various organic solvents.

| Solvent | Solubility | Remarks |

| Water | Readily soluble[1][2] | Solubility is higher in alkaline solutions due to the ionization of the sulfonic acid group.[1][2] The presence of the polar sulfonic acid group allows for the formation of hydrogen bonds with water molecules.[1] |

| Aqueous Base | Slightly soluble[3] | - |

| Dimethyl Sulfoxide (DMSO) | Soluble[4], Slightly soluble (with sonication)[3] | To enhance solubility, warming the mixture to 37°C and using an ultrasonic bath is recommended.[4] |

| Chloroform | Soluble[4] | - |

| Dichloromethane | Soluble[4] | - |

| Ethyl Acetate | Soluble[4] | - |

| Acetone | Soluble[4] | - |

| Methanol | Soluble[1] | - |

| Ethanol | Soluble[1] | - |

It is important to note that for a structurally related compound, 8-(phenylamino)-1-naphthalenesulfonic acid (1,8-ANS), the solubility has been quantified in Dimethyl Sulfoxide (DMSO) as approximately 20 mg/mL and in dimethylformamide as approximately 30 mg/mL.[5] While not the same molecule, this information may provide a useful reference point.

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound in specific solvent systems, the following established experimental protocols can be employed.

Shake-Flask Method

The shake-flask method is a widely recognized and accurate technique for determining equilibrium solubility.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This typically takes 24 to 72 hours.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by filtration using a syringe filter that is compatible with the organic solvent.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.

-

Calculation: The solubility is then calculated and expressed in units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various high-throughput methods can be utilized. These methods are often miniaturized and automated.

Methodology:

-

Sample Preparation: Small, precise amounts of this compound are dispensed into the wells of a microplate.

-

Solvent Addition: A known volume of each organic solvent is added to the respective wells.

-

Mixing and Equilibration: The microplate is sealed and agitated to facilitate dissolution. The equilibration time may be shorter than in the shake-flask method.

-

Analysis: The concentration of the dissolved compound is often determined directly in the microplate using spectroscopic methods, such as UV-Vis spectrophotometry, if the compound has a suitable chromophore.

Visualizing Key Concepts

To further aid in the understanding of the principles and processes involved in determining the solubility of this compound, the following diagrams are provided.

Caption: Factors influencing the solubility of organic compounds.

Caption: A generalized experimental workflow for determining solubility.

References

An In-Depth Technical Guide to the Synthesis of 8-Amino-2-naphthalenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 8-Amino-2-naphthalenesulfonic acid, an important intermediate in the production of azo dyes and other specialty chemicals. The document outlines key experimental protocols, presents quantitative data for process optimization, and includes logical workflow diagrams to illustrate the synthesis routes.

Introduction

This compound, also known as 1,7-Cleve's acid, is a naphthalenoid aromatic compound of significant industrial importance. First synthesized in the late 19th century, its primary application lies in the manufacturing of various dyes. This guide explores two principal methods for its synthesis: the nitration of naphthalene-2-sulfonic acid followed by reduction, and the sulfonation of 1-aminonaphthalene with subsequent hydrolysis.

Pathway 1: Synthesis from Naphthalene via Nitration and Reduction

This common industrial method involves a multi-step process starting from naphthalene. The key stages are the sulfonation of naphthalene, nitration of the resulting naphthalene-2-sulfonic acid to form a mixture of nitro isomers, reduction of the nitro groups to amino groups, and finally, the separation of the desired 1,7-Cleve's acid from the isomeric 1,6-Cleve's acid.

Experimental Protocol

Step 1: Sulfonation of Naphthalene (Not detailed in the provided search results)

This initial step is assumed to have been carried out to produce the starting material, naphthalene-2-sulfonic acid.

Step 2: Nitration of Naphthalene-2-sulfonic Acid

A sulfonation mass of naphthalene-β-sulfonic acid is diluted with sulfuric acid. To this, 67.5% nitric acid is added slowly while maintaining the temperature at 34°C.[1] This results in a mixture of 5-nitronaphthalene-2-sulfonic acid and 8-nitronaphthalene-2-sulfonic acid.

Step 3: Reduction of Nitronaphthalene-2-sulfonic Acids

The mixture of nitro isomers is reduced to the corresponding amino isomers, yielding a mixture of 5-aminonaphthalene-2-sulfonic acid (1,6-Cleve's acid) and this compound (1,7-Cleve's acid). A typical reduction procedure is as follows:

-

An aqueous slurry is prepared containing approximately 3.94 moles of iron borings and 0.03 moles of 78% sulfuric acid. This slurry is heated to 95-98°C.

-

To the heated slurry, about 1.48 moles of the isomeric mixture of 5-nitro- and 8-nitronaphthalene-2-sulfonic acids is added. The temperature is maintained between 99 and 100°C during the addition.

-

The resulting mass is filtered to remove iron residues.[2]

Step 4: Separation of 1,6- and 1,7-Cleve's Acid Isomers

-

The filtrate from the reduction step is concentrated by evaporation to about 16% by volume of the isomeric aminonaphthalene sulfonic acids.

-

To the concentrated filtrate, approximately 0.015 moles of zinc dust is added while maintaining a temperature between 60-65°C.

-

The solution is then acidified with about 2.35 moles of 78% sulfuric acid.

-

The pH of the mixture is adjusted to be alkaline using sodium hydroxide (B78521) and sodium carbonate.

-

Sodium chloride is then added to the alkaline solution. This causes the sodium salt of 8-aminonaphthalene-2-sulfonic acid (1,7-Cleve's acid) to precipitate, while the 5-aminonaphthalene-2-sulfonic acid (1,6-Cleve's acid) remains in solution.[3]

-

The precipitated 1,7-Cleve's acid is isolated by filtration at ambient temperature and washed with an aqueous sodium chloride solution.[3]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Isomeric mixture of 5-nitro and 8-nitro naphthalene-2-sulfonic acids | [2] |

| Iron Borings (moles) | ~3.94 | [2] |

| 78% Sulfuric Acid (moles) | ~0.03 | [2] |

| Isomeric Nitro Mixture (moles) | ~1.48 | [2] |

| Reduction Temperature | 99-100°C | [2] |

| Zinc Dust (moles) | ~0.015 | [2] |

| 78% Sulfuric Acid for Acidification (moles) | ~2.35 | [2] |

| Final Product | This compound (1,7-Cleve's acid) | [3] |

Experimental Workflow

Caption: Workflow for the synthesis of 1,7-Cleve's acid from naphthalene.

Pathway 2: Synthesis from 1-Aminonaphthalene via Trisulfonic Acid Intermediate

This alternative route involves the sulfonation of 1-aminonaphthalene or its monosulfonic acid derivative (naphthionic acid) to a trisulfonated intermediate, which is then selectively hydrolyzed to yield 1,7-Cleve's acid.

Experimental Protocol

Step 1: Sulfonation to 1-Aminonaphthalene-2,4,7-trisulfonic Acid

-

143 g (1.0 mol) of 1-aminonaphthalene is introduced into a solution of 132 g of ammonium (B1175870) sulfate (B86663) in 490 g of anhydrous sulfuric acid.

-

The mixture is heated to 100°C and stirred at this temperature for 2 hours.

-

The mixture is then cooled to 95°C, and 615 g of 65% oleum (B3057394) are added dropwise over 4 hours.

-

Stirring is continued at 95°C for 1 hour to complete the sulfonation.[4]

Step 2: Hydrolysis to 1,7-Cleve's Acid

-

The sulfonation mixture is poured into 500 ml of water.

-

The aqueous solution is then heated to 155°C and maintained at this temperature for 4 hours to effect hydrolysis of the sulfonic acid groups at the 2- and 4-positions.

-

The resulting 1,7-Cleve's acid can be isolated from the cooled reaction mixture.[4]

Quantitative Data

| Parameter | Value | Reference |

| 1-Aminonaphthalene (moles) | 1.0 | [4] |

| Ammonium Sulfate (g) | 132 | [4] |

| Anhydrous Sulfuric Acid (g) | 490 | [4] |

| 65% Oleum (g) | 615 | [4] |

| Sulfonation Temperature | 95-100°C | [4] |

| Hydrolysis Temperature | 155°C | [4] |

| Hydrolysis Time | 4 hours | [4] |

| Yield of 1,7-Cleve's Acid (91% pure) | 216.1 g (88.2% of theory) | [4] |

Experimental Workflow

Caption: Synthesis of 1,7-Cleve's acid from 1-aminonaphthalene.

Conclusion

This guide has detailed two robust synthesis pathways for this compound. The traditional method, starting from naphthalene, offers a well-established industrial process, with the critical step being the efficient separation of the 1,6- and 1,7-isomers. The alternative pathway, utilizing 1-aminonaphthalene, provides a more direct route with a high reported yield, contingent on the controlled hydrolysis of the trisulfonated intermediate. The choice of synthesis route will depend on factors such as the availability and cost of starting materials, and the desired purity of the final product. The provided experimental details and quantitative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and process development.

References

- 1. 8-Aminonaphthalene-2-sulfonic acid, 95% | Fisher Scientific [fishersci.ca]

- 2. DE1543636A1 - Process for the preparation of Cleve acid - Google Patents [patents.google.com]

- 3. 1,7-Cleve's Acid [drugfuture.com]

- 4. US4836959A - Process for the preparation of 1-aminonaphthalene-2,4,7-trisulphonic acid and 1-aminonaphthalene-7-sulphonic acid - Google Patents [patents.google.com]

Spectroscopic Analysis of 8-Amino-2-naphthalenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of 8-Amino-2-naphthalenesulfonic acid (CAS 119-28-8). While a comprehensive set of publicly available experimental spectra for this specific molecule is limited, this document outlines the standard methodologies and expected data formats for its analysis using UV-Vis, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Overview of this compound

This compound is a derivative of naphthalene (B1677914) containing both an amino and a sulfonic acid group.[1] These functional groups dictate its chemical properties, including its moderate solubility in water, which increases in alkaline solutions.[1] It is a solid, appearing as a white to light tan crystalline powder at room temperature.[1] This compound serves as a key intermediate in the synthesis of azo dyes and pigments.[1]

Spectroscopic Data Summary

Table 1: UV-Vis Spectroscopic Data

| Parameter | Value | Solvent/Conditions |

| λmax (nm) | Data not available | e.g., Methanol |

| Molar Absorptivity (ε) | Data not available |

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data not available |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| Data not available |

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Generalized Experimental Protocols

The following are detailed, generalized protocols for acquiring spectroscopic data for a solid sample like this compound.

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) of the compound, which correspond to electronic transitions within the molecule.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., methanol, ethanol, or water) in a volumetric flask. A typical concentration is in the range of 10-100 µM.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Blanking: The spectrophotometer is zeroed using a cuvette containing the pure solvent.

-

Data Acquisition: The sample solution is placed in a quartz cuvette, and the absorbance spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added if not already present in the solvent.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the proton spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

-

-

Data Analysis: The chemical shifts (δ), signal multiplicities, coupling constants (J), and integration values are analyzed to assign the signals to specific protons and carbons in the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Scan: The sample is brought into firm contact with the crystal using a pressure clamp, and the sample spectrum is recorded.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands for functional groups such as N-H (amine), S=O (sulfonic acid), O-H (sulfonic acid), and C=C (aromatic ring).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a solid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide: Thermal Stability of 8-Amino-2-naphthalenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 8-Amino-2-naphthalenesulfonic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from supplier data, studies on structurally related compounds, and general principles of thermal analysis.

Core Concepts in Thermal Stability

Thermal stability is a critical parameter for any chemical compound, dictating its storage conditions, handling procedures, and applications, particularly in processes involving elevated temperatures. For active pharmaceutical ingredients (APIs) and their intermediates, understanding thermal behavior is paramount for ensuring product quality, safety, and efficacy. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which a material decomposes and the extent of mass loss.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting points, glass transitions, and exothermic or endothermic decomposition processes.

Physicochemical and Thermal Properties

This compound is a crystalline powder, with its appearance ranging from white to light tan or brown.[1] It is moderately soluble in water, with enhanced solubility in alkaline solutions.[1]

Summary of Thermal Data

The reported melting and decomposition points for this compound exhibit some variability in the literature, which is not uncommon for compounds that decompose upon heating.

| Parameter | Reported Value(s) | Source(s) |

| Melting/Decomposition Point | ≥300 °C | Sigma-Aldrich[2][3] |

| 184 °C (decomposition) | Sigma-Aldrich (literature value)[2] | |

| 280 °C (decomposition) | Sigma-Aldrich (literature value)[2] | |

| 290 °C (decomposition) | Sigma-Aldrich (literature value)[2] |

Note: The significant discrepancies in reported values suggest that the observed thermal event is likely decomposition rather than a sharp melting point. The decomposition temperature can be influenced by factors such as heating rate and atmospheric conditions during analysis.

Inferred Thermal Behavior from Analogous Compounds

Research on the thermal stability of various naphthalenesulfonic and naphthalenedisulfonic acids in aqueous solutions has shown that these compounds are generally stable up to approximately 300°C.[2] Above this temperature, they undergo decomposition, primarily through desulfonation, yielding naphthalene (B1677914) and naphthols.[2] The stability of these compounds is also influenced by pH and the presence of dissolved salts.[2]

Furthermore, studies on amino-substituted naphthalenesulfonic acids, such as 7-amino-1,3-naphthalenedisulfonic acid ("Amino G"), indicate that they can undergo thermal decomposition under harsh conditions, with the amino group being replaced by a hydroxyl group to form compounds like 2-naphthol.

Proposed Thermal Decomposition Pathway

Based on the information from related compounds, a plausible thermal decomposition pathway for this compound likely involves the loss of the sulfonic acid group and the amino group at elevated temperatures. The initial steps could involve desulfonation and deamination, potentially followed by further degradation of the naphthalene ring at very high temperatures.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 3. [PDF] Temperature Stability of Naphthalene Sulfonic and Naphthalene Disulfonic Acids at Geothermal Conditions | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 8-Amino-2-naphthalenesulfonic Acid (CAS 119-28-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Amino-2-naphthalenesulfonic acid (CAS 119-28-8), a versatile aromatic organic compound. The document details its physicochemical properties, safety and handling protocols, and significant applications, with a particular focus on its role as a key intermediate in the synthesis of azo dyes and advanced composite materials. Furthermore, this guide explores the broader context of naphthalenesulfonic acid derivatives in medicinal chemistry and their use as fluorescent probes in biological research, offering insights for professionals in drug discovery and development. Detailed experimental protocols for its principal synthetic applications are provided, alongside visual workflows to facilitate understanding and implementation in a laboratory setting.

Chemical Identity and Properties

This compound, also known as 1,7-Cleve's acid, is a naphthalene (B1677914) derivative containing both an amino and a sulfonic acid group.[1] These functional groups impart amphoteric properties to the molecule, influencing its solubility and reactivity.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various chemical processes.

| Property | Value | References |

| CAS Number | 119-28-8 | [2] |

| Molecular Formula | C₁₀H₉NO₃S | [2] |

| Molecular Weight | 223.25 g/mol | [2] |

| Appearance | White to gray to brown crystalline powder | [3] |

| Melting Point | ≥300 °C (decomposes) | [4] |

| Solubility | Moderately soluble in water, with increased solubility in alkaline solutions. Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | |

| pKa | 3.66 (25 °C) | |

| Density | 1.502 g/cm³ | [] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Key spectral identifiers include:

-

InChI: 1S/C10H9NO3S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13,14)/h1-6H,11H2,(H,12,13,14)

-

SMILES: Nc1cccc2ccc(cc12)S(O)(=O)=O[6]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as a skin irritant and may cause respiratory irritation.

Hazard Identification

| Hazard | Classification |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. |

Recommended Handling Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.[6]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Synthesis of this compound

The primary industrial synthesis of this compound involves the sulfonation of 2-naphthylamine (B18577).[7] This electrophilic aromatic substitution reaction is followed by purification to isolate the desired isomer.

Experimental Protocol: Sulfonation of 2-Naphthylamine

Materials:

-

2-Naphthylamine

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Hydroxide solution (for neutralization)

Procedure:

-

In a fume hood, slowly add 2-naphthylamine to an excess of concentrated sulfuric acid, maintaining a low temperature using an ice bath to control the exothermic reaction.

-

Once the addition is complete, the reaction mixture is carefully heated to a specific temperature and held for a defined period to promote the sulfonation process. The precise temperature and time are critical for maximizing the yield of the 8-amino-2-sulfonic acid isomer.

-

After the reaction period, the mixture is cooled and cautiously poured onto crushed ice to precipitate the crude product.

-

The precipitated solid is collected by filtration and washed with cold water to remove excess acid.

-

The crude product is then purified by recrystallization, often from an aqueous solution after neutralization with a base such as sodium hydroxide, to yield pure this compound.

Synthesis Workflow

References

- 1. cuhk.edu.hk [cuhk.edu.hk]

- 2. scbt.com [scbt.com]

- 3. 8-Aminonaphthalene-2-sulfonic acid, 95% | Fisher Scientific [fishersci.ca]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. This compound = 97 119-28-8 [sigmaaldrich.com]

- 7. CN101182301A - Method for preparing 2-amido-8-naphthol-6-sulfonic acid - Google Patents [patents.google.com]

The Versatility of 8-Amino-2-naphthalenesulfonic Acid in Advanced Materials Science

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 8-Amino-2-naphthalenesulfonic acid, a versatile aromatic organic compound, is emerging as a critical building block in the synthesis of a wide array of advanced materials. Its unique molecular structure, featuring both an amino and a sulfonic acid group on a naphthalene (B1677914) backbone, imparts desirable properties such as water solubility, reactivity for polymerization, and a propensity to form fluorescent derivatives. This technical guide explores the core applications of this compound in materials science, providing an in-depth overview of its role in the development of composite materials, fluorescent probes, and nanomaterials. The following sections detail the synthesis, properties, and potential applications of these materials, supported by quantitative data and detailed experimental protocols.

I. Conductive Polymer Composites: The Case of Sulfonated Polyaniline

This compound is instrumental in the synthesis of sulfonated polyaniline (SPAN) composites, particularly with magnetic nanoparticles like magnetite (Fe3O4). The sulfonate group enhances the processability and stability of polyaniline, a well-known conducting polymer.

Synthesis of Fe3O4/SPAN Nanocomposites

The synthesis of Fe3O4/sulfonated polyaniline composite material is achieved through a chemical oxidative polymerization process.[1][2][3] In this one-pot synthesis, aniline (B41778) and this compound are copolymerized in the presence of magnetite (Fe3O4) nanoparticles.

Experimental Protocol: Synthesis of Magnetite/Poly(aniline-co-8-amino-2-naphthalenesulfonic acid) (SPAN) Nanocomposites [2]

-

Preparation of Magnetite (Fe3O4) Nanoparticles: (Details to be sourced from specific literature, as the initial search did not provide a detailed protocol for this precursor).

-

Dispersion of Nanoparticles: Disperse a specific amount of pre-synthesized Fe3O4 nanoparticles in a solution of deionized water through ultrasonication.

-

Monomer Addition: Add aniline and this compound to the nanoparticle dispersion. The molar ratio of aniline to the sulfonic acid derivative is a critical parameter influencing the final properties of the composite.

-

Initiation of Polymerization: Introduce an oxidizing agent, such as ammonium (B1175870) persulfate, dropwise to the mixture while stirring vigorously at a controlled temperature (e.g., 0-5 °C).

-

Polymerization: Allow the reaction to proceed for a set duration (e.g., 24 hours) to ensure complete polymerization.

-

Purification: The resulting composite is collected by filtration, washed repeatedly with deionized water and methanol (B129727) to remove unreacted monomers and oligomers, and finally dried under vacuum.

References

An In-depth Technical Guide to 8-Amino-2-naphthalenesulfonic Acid: Discovery and History

Abstract

This technical guide provides a comprehensive overview of 8-Amino-2-naphthalenesulfonic acid, a key intermediate in the synthesis of azo dyes. It details the historical context of its discovery in the late 19th century, a period marked by significant advancements in synthetic chemistry driven by the burgeoning dye industry. This document furnishes detailed experimental protocols for its synthesis, presents key physicochemical data in a structured format, and outlines its primary applications. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a thorough understanding of this important chemical compound.

Introduction

This compound, also known as 1-Naphthylamine-7-sulfonic acid or Cleve's acid-1,7, is an organic compound with the chemical formula C₁₀H₉NO₃S.[1] It belongs to the class of aminonaphthalenesulfonic acids, which are derivatives of naphthalene (B1677914) carrying both an amino and a sulfonic acid functional group.[2] At room temperature, it exists as a white to light tan crystalline powder.[3] While its primary significance lies in its role as a precursor in the manufacture of various dyes, it also finds applications in other areas of chemical synthesis.

Discovery and History

The discovery of this compound is intrinsically linked to the rapid expansion of the synthetic dye industry in the latter half of the 19th century. Although a specific individual is not definitively credited with its initial synthesis, the development of this compound is widely associated with the pioneering work of German chemists in the 1870s.[3] Figures like Carl Graebe and Heinrich Caro were instrumental in advancing the understanding of naphthalene chemistry and the synthesis of its sulfonated and aminated derivatives.[3]

The primary industrial synthesis of aminonaphthalenesulfonic acids was driven by the need for versatile and water-soluble intermediates for the production of azo dyes. The sulfonation of naphthalenamines proved to be a critical technology in this endeavor, allowing for the introduction of the sulfonic acid group, which imparts water solubility to the final dye molecules. The isomers produced, including this compound (one of the "Cleve's acids"), became foundational building blocks for a vast array of synthetic colorants.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃S | [1][4] |

| Molecular Weight | 223.25 g/mol | |

| Appearance | White to gray to brown powder/crystal | [3] |

| Melting Point | ≥300 °C | |

| pKa | 3.66 (25 °C) | [5] |

| Solubility | Moderately soluble in water; higher solubility in alkaline solutions. | [3] |

| CAS Number | 119-28-8 | |

| Synonyms | 1-Naphthylamine-7-sulfonic acid, Cleve's acid-1,7 | [1] |

Experimental Protocols

The industrial synthesis of this compound is typically achieved through the sulfonation of 2-naphthylamine (B18577). Below is a representative experimental protocol based on established chemical principles.

Synthesis of this compound via Sulfonation of 2-Naphthylamine

Materials:

-

2-Naphthylamine

-

Concentrated Sulfuric Acid (98%)

-

Water

-

Ice

-

Sodium Hydroxide solution (for pH adjustment)

Procedure:

-

Sulfonation: In a reaction vessel equipped with a stirrer and a cooling bath, slowly add 2-naphthylamine to an excess of concentrated sulfuric acid while maintaining a low temperature (typically below 30°C) to control the exothermic reaction.

-

Heating: After the initial addition, the reaction mixture is carefully heated. The temperature and duration of heating are critical for controlling the isomeric composition of the product. For the preferential formation of the 8-amino-2-sulfonic acid isomer, specific temperature profiles are maintained, which are often proprietary to industrial processes.

-

Hydrolysis and Precipitation: The reaction mixture is then cautiously poured into a large volume of cold water or onto ice. This step serves to hydrolyze any excess sulfonating agent and to precipitate the aminonaphthalenesulfonic acid.

-

Isolation and Purification: The precipitated solid is collected by filtration and washed with cold water to remove residual acid. The crude product is a mixture of isomers. The separation of this compound from other isomers, such as 5-amino-2-naphthalenesulfonic acid, can be achieved by fractional crystallization of their salts. For instance, the sodium salts of the different isomers exhibit different solubilities, allowing for their separation. The pH of the solution is carefully adjusted to facilitate the precipitation of the desired isomer's salt.

-

Drying: The purified product is then dried under vacuum at a moderate temperature.

Logical Relationships in Synthesis

The synthesis of this compound involves a series of logical steps, from the selection of the starting material to the final purification of the desired isomer. The following diagram illustrates the general workflow.

Caption: Synthesis workflow for this compound.

Applications

The primary application of this compound is as an intermediate in the synthesis of a wide range of azo dyes.[3] Its chemical structure allows it to function as a coupling component in azo coupling reactions, leading to the formation of colored compounds with good water solubility and lightfastness properties.

While its direct application in drug development is not prominent, its derivatives have been explored in various research contexts. For instance, related aminonaphthalenesulfonic acids are used as fluorescent probes to study protein conformation and binding.[6] There is no significant evidence of its involvement in specific signaling pathways as a bioactive molecule.

Conclusion

This compound is a compound of significant historical and industrial importance, particularly within the dye manufacturing sector. Its discovery and production were key milestones in the development of synthetic chemistry. While its direct role in modern drug development is limited, the fundamental chemistry involved in its synthesis and the properties of the broader class of aminonaphthalenesulfonic acids continue to be of interest to researchers in various fields of chemistry and materials science. This guide provides a foundational understanding of this compound for scientific and industrial professionals.

References

Theoretical Investigations into the Molecular Architecture of 8-Amino-2-naphthalenesulfonic Acid: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-2-naphthalenesulfonic acid is a naphthalene (B1677914) derivative containing both an amino and a sulfonic acid group. This bifunctionality makes it an interesting candidate for various applications, including as a building block in the synthesis of azo dyes and potentially in pharmacological contexts. Understanding the molecule's three-dimensional structure, electronic properties, and reactivity is crucial for predicting its behavior and designing new applications. Theoretical and computational chemistry provide powerful tools to elucidate these molecular characteristics at an atomic level. This guide outlines the typical theoretical approaches used for such studies and presents a generalized workflow.

Experimental Protocols: A Theoretical Approach

The computational investigation of a molecule like this compound typically involves a series of steps to determine its optimal geometry and various molecular properties. The following protocols describe a standard theoretical workflow.

1. Molecular Structure Optimization and Vibrational Frequency Analysis

-

Objective: To find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface) and to confirm that it is a true minimum.

-

Methodology:

-

The initial molecular structure of this compound is constructed using a molecular modeling program.

-

Geometry optimization is performed using Density Functional Theory (DFT), a widely used quantum chemical method. A common functional for such calculations is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

A suitable basis set, such as 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe anions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

The optimization is carried out in the gas phase or with the inclusion of a solvent model (e.g., the Polarizable Continuum Model, PCM) to simulate the effects of a solvent environment.

-

Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

2. Analysis of Electronic Properties

-

Objective: To understand the electronic nature of the molecule, including its reactivity and charge distribution.

-

Methodology:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity.

-

Mulliken Atomic Charges: The distribution of electron density among the atoms is calculated using Mulliken population analysis. This provides insights into the partial positive and negative charges on each atom.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface of the molecule. This visualizes the regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

-

Data Presentation: Hypothetical Computational Results

The following tables summarize the kind of quantitative data that would be generated from the theoretical studies described above.

Table 1: Optimized Geometrical Parameters (Hypothetical)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.375 | C1-C2-C3 | 120.5 |

| C2-S1 | 1.780 | C2-C3-C4 | 120.2 |

| S1-O1 | 1.450 | C3-C2-S1 | 119.8 |

| S1-O2 | 1.450 | O1-S1-O2 | 119.5 |

| C8-N1 | 1.390 | C7-C8-N1 | 119.0 |

| N1-H1 | 1.015 | H1-N1-H2 | 115.0 |

Table 2: Calculated Electronic Properties (Hypothetical)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 5.8 Debye |

Table 3: Mulliken Atomic Charges (Hypothetical)

| Atom | Charge (a.u.) |

| S1 | +1.50 |

| O1 | -0.75 |

| O2 | -0.75 |

| N1 | -0.90 |

| C2 | -0.15 |

| C8 | +0.10 |

Mandatory Visualization

The following diagram illustrates the logical workflow of a typical computational chemistry study on a molecular structure.

Caption: A flowchart illustrating the typical steps in a computational chemistry study.

Theoretical studies provide invaluable insights into the molecular structure and electronic properties of compounds like this compound. By employing methods such as Density Functional Theory, researchers can predict molecular geometries, analyze charge distributions, and understand reactivity. While specific computational data for this molecule is not widely published, the methodologies and the types of expected results outlined in this guide provide a solid framework for any future theoretical investigations. Such studies are fundamental for the rational design of new materials and therapeutic agents.

Methodological & Application

Application Notes and Protocols: Synthesis of Azo Dyes Utilizing 8-Amino-2-naphthalenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of azo dyes using 8-Amino-2-naphthalenesulfonic acid as a key coupling component. The protocol is based on established methods for azo dye synthesis, which involves the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile.

Azo dyes represent the largest and most versatile class of synthetic organic colorants.[1][2][3] Their synthesis is a cornerstone of color chemistry, with applications ranging from textile dyeing and printing inks to biological stains and indicators.[4][5][6] The molecular structure of an azo dye, specifically the aromatic groups attached to the azo linkage (-N=N-), determines its color and properties.[2][4] this compound is a valuable intermediate in dye manufacturing due to the presence of a reactive amino group and a sulfonic acid group, which enhances water solubility.[6]

Data Presentation

The following table summarizes representative quantitative data for azo dyes synthesized using this compound as the coupling component with various aromatic amines as the diazo component. These values are illustrative and can vary based on specific reaction conditions and purification methods.

| Diazo Component (from Aromatic Amine) | Resulting Azo Dye Name (Illustrative) | Yield (%) | λmax (nm) (in H₂O) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Diazotized Aniline | Aniline → this compound | ~85 | ~490 | ~25,000 |

| Diazotized Sulfanilic Acid | Sulfanilic acid → this compound | ~90 | ~510 | ~30,000 |

| Diazotized p-Nitroaniline | p-Nitroaniline → this compound | ~88 | ~530 | ~35,000 |

Experimental Protocols

The synthesis of azo dyes using this compound is a two-step process:

-

Diazotization of a primary aromatic amine.

-

Azo coupling of the resulting diazonium salt with this compound.

The following is a generalized protocol. The specific quantities of reagents should be calculated based on the molar mass of the chosen aromatic amine.

Materials and Reagents

-

Primary Aromatic Amine (e.g., aniline, sulfanilic acid, p-nitroaniline)

-

This compound

-

Sodium Nitrite (B80452) (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated and dilute

-

Sodium Hydroxide (B78521) (NaOH)

-

Sodium Carbonate (Na₂CO₃)

-

Sodium Chloride (NaCl)

-

Ice

-

Distilled Water

-

Beakers

-

Stirring Rod/Magnetic Stirrer

-

Ice Bath

-

Buchner Funnel and Flask for Vacuum Filtration

-

Filter Paper

Protocol 1: Diazotization of a Primary Aromatic Amine

This protocol describes the formation of the diazonium salt, which is an essential electrophilic intermediate.[1]

-

In a beaker, dissolve the chosen primary aromatic amine in dilute hydrochloric acid. If the amine is poorly soluble, it can be made into a paste with water, and then hydrochloric acid can be added.[7]

-

Cool the solution to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.[4][8]

-

In a separate beaker, prepare a solution of sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold solution of the aromatic amine hydrochloride.[8] Continue stirring for 10-15 minutes after the addition is complete.

-

The completion of the diazotization can be checked by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the completion of the reaction.[7]

Protocol 2: Azo Coupling with this compound

This protocol details the electrophilic aromatic substitution reaction between the diazonium salt and the activated naphthalene (B1677914) ring of this compound.

-

In a separate beaker, dissolve this compound in a dilute aqueous solution of sodium hydroxide or sodium carbonate to form the corresponding salt, which is more soluble and reactive.[7]

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold solution of this compound with vigorous stirring.[7]

-

An intensely colored precipitate of the azo dye should form immediately or upon standing in the cold.

-

Maintain the reaction mixture at a low temperature and continue stirring for 30 minutes to ensure the completion of the coupling reaction. The pH of the coupling reaction is critical and is typically maintained to be slightly alkaline.[7][9]

-

Once the coupling is complete, the azo dye can be isolated. This is often achieved by "salting out," where sodium chloride is added to the solution to decrease the solubility of the dye.[1]

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the solid product with a small amount of cold saturated sodium chloride solution to remove impurities.[1]

-

Allow the purified azo dye to air dry.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of an azo dye using this compound.

Caption: Workflow for Azo Dye Synthesis.

Signaling Pathway of Azo Dye Synthesis

The following diagram illustrates the chemical transformations involved in the synthesis.

Caption: Chemical Pathway of Azo Dye Synthesis.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. storage.imrpress.com [storage.imrpress.com]

- 3. researchgate.net [researchgate.net]

- 4. journalijar.com [journalijar.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. orgsyn.org [orgsyn.org]

- 8. cuhk.edu.hk [cuhk.edu.hk]

- 9. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

Application Notes and Protocols for 8-Amino-2-naphthalenesulfonic Acid as a Fluorescent Label

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 8-Amino-2-naphthalenesulfonic acid as a fluorescent label for biomolecules. The following protocols are based on established chemical principles for the activation of aromatic amines and subsequent conjugation to primary amines on target molecules such as proteins.

Introduction

This compound is a fluorescent molecule that can be chemically activated for covalent labeling of proteins, peptides, and other biomolecules containing primary amines. The protocol described herein involves a two-stage process:

-

Activation of this compound: The primary aromatic amine of this compound is converted to a highly reactive isothiocyanate group.

-

Conjugation to the Target Molecule: The resulting 8-isothiocyanato-2-naphthalenesulfonic acid is then reacted with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the target biomolecule to form a stable thiourea (B124793) linkage.

The fluorescence of the naphthalene (B1677914) moiety is sensitive to the local environment, which may provide insights into conformational changes of the labeled biomolecule.

Quantitative Data Summary

| Parameter | Value | Notes |

| Chemical Properties | ||

| Molecular Weight (this compound) | 223.25 g/mol | |

| Molecular Weight (8-Isothiocyanato-2-naphthalenesulfonic acid) | 265.28 g/mol | Activated form for labeling. |

| Hypothetical Spectral Properties | ||

| Absorbance Maximum (λabs) | ~350 nm | In aqueous buffer, pH 7.4. |

| Emission Maximum (λem) | ~450 nm | In aqueous buffer, pH 7.4. |

| Molar Extinction Coefficient (ε) | ~5,000 M-1cm-1 | At the absorbance maximum. |

| Quantum Yield (Φ) | 0.1 - 0.5 | Highly dependent on the local environment. |

| Recommended Labeling Parameters | ||

| Reaction pH | 8.5 - 9.5 | For isothiocyanate-amine reaction. |

| Recommended Buffer | 100 mM Carbonate-Bicarbonate or Borate | Amine-free buffers are essential. |

| Recommended Dye:Protein Molar Ratio | 10:1 to 20:1 | Should be optimized for each specific target. |

Experimental Protocols

Activation of this compound to 8-Isothiocyanato-2-naphthalenesulfonic acid

This protocol describes the conversion of the primary amine to a reactive isothiocyanate group using thiophosgene (B130339).

Safety Precaution: Thiophosgene is highly toxic and corrosive. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, and safety goggles).

Materials:

-

This compound

-

Thiophosgene

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Protocol:

-

In a two-neck round-bottom flask, dissolve 1 equivalent of this compound in a biphasic mixture of chloroform and saturated sodium bicarbonate solution (1:1 v/v).

-

Cool the stirred mixture to 0°C in an ice bath.

-

Slowly add 1.1 equivalents of thiophosgene dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it three times with water and once with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 8-isothiocyanato-2-naphthalenesulfonic acid.

-

The product can be further purified by column chromatography if necessary.

Labeling of Proteins with 8-Isothiocyanato-2-naphthalenesulfonic acid

This protocol provides a general procedure for the covalent labeling of proteins.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

8-Isothiocyanato-2-naphthalenesulfonic acid

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 100 mM sodium carbonate buffer, pH 9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Protocol:

-

Prepare the Protein Solution:

-

Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.

-

Ensure the protein solution is free from any amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin).

-

-

Prepare the Dye Stock Solution:

-

Immediately before use, dissolve the 8-Isothiocyanato-2-naphthalenesulfonic acid in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Calculate the Volume of Dye Solution:

-

Determine the molar ratio of dye to protein for the reaction (a 10:1 to 20:1 molar excess of dye is a good starting point).

-

Calculate the required volume of the dye stock solution to add to the protein solution.

-

-

Labeling Reaction:

-

While gently stirring the protein solution, slowly add the calculated volume of the dye stock solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quench the Reaction:

-

To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purify the Labeled Protein:

-

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).

-

The first colored fraction to elute will be the fluorescently labeled protein.

-

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (~350 nm).

-

The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

-

Visualizations

Application Notes: 8-Amino-2-naphthalenesulfonic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 8-amino-2-naphthalenesulfonic acid as a key intermediate in the synthesis of bioactive molecules, with a focus on the generation of Suramin analogs with potential anti-cancer properties. The protocols and data presented are compiled from recent scientific literature, providing a practical guide for the synthesis and evaluation of novel pharmaceutical candidates.

Introduction

This compound is a well-established intermediate in the dye industry. However, its inherent structural features, including a reactive primary amine and a solubilizing sulfonic acid group on a rigid naphthalene (B1677914) scaffold, make it an attractive building block for the synthesis of pharmacologically active compounds. This document specifically explores its application in the synthesis of Suramin analogs, which have shown promise as anti-proliferative agents.

Suramin is a polysulfonated naphthylurea that has been used clinically for the treatment of trypanosomiasis and onchocerciasis. More recently, it has garnered significant interest for its anti-cancer activities, which are attributed to its ability to inhibit the binding of various growth factors to their receptors. The synthesis of Suramin analogs allows for the exploration of structure-activity relationships, with the goal of developing more potent and less toxic therapeutic agents.

Application: Synthesis of a Suramin Analog

This section outlines the synthetic route to a symmetrical urea-based Suramin analog using this compound as the starting material. The synthesis involves a two-step process: acylation of the aminonaphthalenesulfonic acid followed by a reduction and subsequent reaction with a phosgene (B1210022) equivalent to form the urea (B33335) linkage.

Synthetic Workflow

Application Note: HPLC Analysis of Aliphatic Aldehydes using Precolumn Derivatization with 8-Amino-2-naphthalenesulfonic acid

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the precolumn derivatization of aliphatic aldehydes with 8-Amino-2-naphthalenesulfonic acid for subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Disclaimer: As of the latest literature review, specific applications of this compound as a precolumn derivatization agent for HPLC have not been extensively reported. The following protocol is a proposed methodology based on established chemical principles of Schiff base formation and the known fluorescent properties of naphthalene (B1677914) derivatives. This application note is intended to serve as a foundational guide for method development and validation.

Introduction

The quantitative analysis of aliphatic aldehydes is crucial in various fields, including environmental monitoring, food science, and biomedical research, due to their roles as flavor compounds, biomarkers of oxidative stress, and industrial intermediates. However, their detection by HPLC is often challenging due to their lack of a strong chromophore or fluorophore. Precolumn derivatization can overcome this limitation by introducing a fluorescent tag to the aldehyde molecule, thereby enhancing detection sensitivity and selectivity.